Cas no 81267-65-4 (Phenoxodiol)

Phenoxodiol structure
Phenoxodiol structure
Nombre del producto:Phenoxodiol
Número CAS:81267-65-4
MF:C15H12O3
Megavatios:240.253984451294
MDL:MFCD06636630
CID:60318
PubChem ID:329798852

Phenoxodiol Propiedades químicas y físicas

Nombre e identificación

    • 3-(4-Hydroxyphenyl)-2H-chromen-7-ol
    • Dehydroequol
    • 3-(4-Hydroxyphenyl)-2H-1-benzopyran-7-ol
    • Phenoxodiol
    • 4',7-dihydroxy-3-phenyl-3,4-dehydrochroman
    • 4',7-dihydroxyisoflav-3-ene
    • 7-hydroxy-3-(4-hydroxy-phenyl)-2H-1-benzopyran
    • Haginin E
    • Idronoxil
    • NV-06
    • NV 06
    • SCHEMBL149612
    • ZZUBHVMHNVYXRR-UHFFFAOYSA-N
    • BDBM50419932
    • NCGC00346822-01
    • Phenoxodiol, >=98% (HPLC)
    • 995FT1W541
    • NCGC00346822-02
    • MLS006010720
    • 81267-65-4
    • Idronoxil (USAN/INN)
    • Idronoxil;Dehydroequol;Haginin E
    • Haganin E
    • s9634
    • CHEMBL1957038
    • Idronoxil [USAN:INN]
    • Idronoxil [USAN]
    • DB04915
    • MS-23403
    • UNII-995FT1W541
    • NOX-66 COMPONENT IDRONOXIL
    • CS-0007751
    • MFCD06636630
    • ...7,4?-Dihydroxyisoflav-3-ene
    • FT-0602222
    • A853212
    • 2H-1-Benzopyran-7-ol, 3-(4-hydroxyphenyl)-
    • isoflav-3-ene4',7-diol
    • NOX66 SUPPOSITORY COMPONENT IDRONOXIL
    • IDRONOXIL [WHO-DD]
    • 7,4'-Dihydroxyisoflav-3-ene
    • AKOS015918005
    • DTXSID50231029
    • IDRONOXIL COMPONENT OF NOX66 SUPPOSITORY
    • Phenoxodiol (Haginin E)
    • D04498
    • DEHYDROEQUOL [MI]
    • isoflav-3-ene-4',7-diol
    • IDRONOXIL [INN]
    • HY-13721
    • SMR004701684
    • NS00068498
    • Q27095562
    • CCRIS 8949
    • (+/-)-CIS-3-(4-HYDROXYPHENYL)-4-(4-METHOXYPHENYL)-3,4-DIHYDRO-2H-CROMEN-7-OL
    • XD161694
    • 3-(4-hydroxy-phenyl)-2H-chromen-7-ol
    • 7-hydroxy-3-hydroxyphenyl-1H-benzopyran
    • XD161580
    • 3-(4-Hydroxyphenyl)-2H-1-benzopyran-7-ol (ACI)
    • 3-(4-Hydroxyphenyl)-2H-benzopyran-7-ol
    • D 7446
    • Veyonda
    • G13355
    • BRD-K74671368-001-01-8
    • DB-012327
    • NV-06?
    • GLXC-03680
    • MDL: MFCD06636630
    • Renchi: 1S/C15H12O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-8,16-17H,9H2
    • Clave inchi: ZZUBHVMHNVYXRR-UHFFFAOYSA-N
    • Sonrisas: OC1C=CC(C2COC3C(=CC=C(C=3)O)C=2)=CC=1

Atributos calculados

  • Calidad precisa: 240.07900
  • Masa isotópica única: 240.079
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 1
  • Complejidad: 318
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 49.7A^2
  • Xlogp3: 2.7

Propiedades experimentales

  • Denso: 1.337
  • Punto de ebullición: 463.7°C at 760 mmHg
  • Punto de inflamación: 234.3°C
  • índice de refracción: 1.679
  • Disolución: DMSO: soluble10mg/mL, clear
  • PSA: 49.69000
  • Logp: 3.03080

Phenoxodiol Información de Seguridad

  • Símbolo: GHS07 GHS09
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H400
  • Declaración de advertencia: P273
  • Número de transporte de mercancías peligrosas:UN 3077 9 / PGIII
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-50
  • Instrucciones de Seguridad: 61
  • Señalización de mercancías peligrosas: Xn N
  • Condiciones de almacenamiento:room temp

Phenoxodiol Datos Aduaneros

  • Código HS:2932999099
  • Datos Aduaneros:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Phenoxodiol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16522-1 mg
Phenoxodiol
81267-65-4 98.07%
1mg
¥897.00 2022-04-26
MedChemExpress
HY-13721-10mM*1 mL in DMSO
Phenoxodiol
81267-65-4 99.76%
10mM*1 mL in DMSO
¥2178 2024-07-20
Chemenu
CM162932-1g
3-(4-Hydroxyphenyl)-2H-chromen-7-ol
81267-65-4 95%
1g
$1543 2021-06-17
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce58032-50mg
Phenoxodiol
81267-65-4 98%
50mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce58032-5mg
Phenoxodiol
81267-65-4 98%
5mg
¥1887.00 2023-09-07
eNovation Chemicals LLC
Y1294393-250mg
PHENOXODIOL
81267-65-4 95%
250mg
$5745 2023-05-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16522-10 mg
Phenoxodiol
81267-65-4 98.07%
10mg
¥3117.00 2022-04-26
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
99R0023-1g
PHENOXODIOL
81267-65-4 98%
1g
84787.28CNY 2021-07-19
MedChemExpress
HY-13721-5mg
Phenoxodiol
81267-65-4 99.76%
5mg
¥1980 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16522-1 mL * 10 mM (in DMSO)
Phenoxodiol
81267-65-4 98.07%
1 mL * 10 mM (in DMSO)
¥ 1798 2023-09-07

Phenoxodiol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  5 h, rt
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  2 - 8 h, 80 °C
2.2 Reagents: Pyridine ,  Hydrofluoric acid Solvents: Tetrahydrofuran ;  5 h, rt
2.3 Reagents: Trimethylethoxysilane ;  rt
Referencia
Total synthesis of eryvarin H and its derivatives and their biological activity as ERRγ inverse agonist
Koo, Ja Young; et al, Organic & Biomolecular Chemistry, 2013, 11(35), 5782-5786

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, rt
Referencia
Structure-activity relationship of phytoestrogen analogs as ERα/β agonists with neuroprotective activities
Cho, Hye Won; et al, Chemical & Pharmaceutical Bulletin, 2021, 69(1), 99-105

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  8 h, 40 °C
2.1 Reagents: Tetrabutylammonium iodide Solvents: Dichloromethane ;  rt → -78 °C
2.2 Reagents: Boron trichloride ;  -78 °C; 2 h, -78 °C → 0 °C
2.3 Solvents: Water ;  20 min, 0 °C
2.4 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Synthesis of haginin E, equol, daidzein, and formononetin from resorcinol via an isoflavene intermediate
Li, Sie-Rong; et al, Tetrahedron Letters, 2009, 50(18), 2121-2123

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium dihydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  15 - 20 min, rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, rt
Referencia
Structure-activity relationship of phytoestrogen analogs as ERα/β agonists with neuroprotective activities
Cho, Hye Won; et al, Chemical & Pharmaceutical Bulletin, 2021, 69(1), 99-105

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C; 5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1.3 h, reflux
2.1 Reagents: Pyridinium chloride ;  1.5 h, 220 °C
2.2 Solvents: Water ;  cooled
Referencia
Simple and efficient synthesis of (±)-equol and related derivatives
Gupta, Atul; et al, Synthesis, 2008, (23), 3783-3786

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Pyridinium chloride ;  1.5 h, 220 °C
1.2 Solvents: Water ;  cooled
Referencia
Simple and efficient synthesis of (±)-equol and related derivatives
Gupta, Atul; et al, Synthesis, 2008, (23), 3783-3786

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  15 min, rt
1.2 1 h, rt
1.3 Reagents: Sodium borohydride Solvents: Ethanol ;  1 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
1.5 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Toluene ;  20 min, 80 °C
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  2 - 8 h, 80 °C
2.2 Reagents: Pyridine ,  Hydrofluoric acid Solvents: Tetrahydrofuran ;  5 h, rt
2.3 Reagents: Trimethylethoxysilane ;  rt
Referencia
Total synthesis of eryvarin H and its derivatives and their biological activity as ERRγ inverse agonist
Koo, Ja Young; et al, Organic & Biomolecular Chemistry, 2013, 11(35), 5782-5786

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran ;  0 °C → rt; 7 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water
Referencia
2-Morpholinoisoflav-3-enes as flexible intermediates in the synthesis of phenoxodiol, isophenoxodiol, equol and analogues: Vasorelaxant properties, estrogen receptor binding and Rho/RhoA kinase pathway inhibition
Tilley, Andrew J.; et al, Bioorganic & Medicinal Chemistry, 2012, 20(7), 2353-2361

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  2 - 8 h, 80 °C
1.2 Reagents: Pyridine ,  Hydrofluoric acid Solvents: Tetrahydrofuran ;  5 h, rt
1.3 Reagents: Trimethylethoxysilane ;  rt
Referencia
Total synthesis of eryvarin H and its derivatives and their biological activity as ERRγ inverse agonist
Koo, Ja Young; et al, Organic & Biomolecular Chemistry, 2013, 11(35), 5782-5786

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate ,  Triethylsilane Solvents: Dichloromethane ;  0 °C; 18 h, rt
2.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran ;  0 °C → rt; 7 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water
Referencia
2-Morpholinoisoflav-3-enes as flexible intermediates in the synthesis of phenoxodiol, isophenoxodiol, equol and analogues: Vasorelaxant properties, estrogen receptor binding and Rho/RhoA kinase pathway inhibition
Tilley, Andrew J.; et al, Bioorganic & Medicinal Chemistry, 2012, 20(7), 2353-2361

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dichloromethane ;  rt → -78 °C
1.2 Reagents: Boron trichloride ;  -78 °C; 2 h, -78 °C → 0 °C
1.3 Solvents: Water ;  20 min, 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Synthesis of haginin E, equol, daidzein, and formononetin from resorcinol via an isoflavene intermediate
Li, Sie-Rong; et al, Tetrahedron Letters, 2009, 50(18), 2121-2123

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium borohydride
Referencia
Stereospecific biotransformation of dihydrodaidzein into (3S)-equol by the human intestinal bacterium Eggerthella strain julong 732
Kim, Mihyang; et al, Applied and Environmental Microbiology, 2009, 75(10), 3062-3068

Phenoxodiol Raw materials

Phenoxodiol Preparation Products

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:81267-65-4)Phenoxodiol
A853212
Pureza:99%
Cantidad:25mg
Precio ($):732.0